In-Depth Technical Guide: Synthesis and Characterization of Calcitriol-d6
In-Depth Technical Guide: Synthesis and Characterization of Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Calcitriol-d6, a deuterated analog of the active form of vitamin D3. The strategic incorporation of deuterium (B1214612) at the C26 and C27 positions offers a valuable tool for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.
Introduction
Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism.[1] Its deuterated analog, Calcitriol-d6 (26,26,26,27,27,27-hexadeutero-calcitriol), is a stable, non-radioactive isotopologue essential for accurate quantification of endogenous Calcitriol in biological matrices.[2][3] The increased mass of Calcitriol-d6 allows for its clear differentiation from the endogenous analyte in mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[4] This guide details a practical synthetic route to Calcitriol-d6 and outlines the key analytical techniques for its characterization.
Synthesis of Calcitriol-d6
A robust and scalable semi-synthetic approach starting from the readily available vitamin D2 has been developed for the integrated synthesis of both Calcitriol and its deuterated analog, Calcitriol-d6.[5] The key strategy involves the late-stage introduction of the deuterated methyl groups via a Grignard reaction.
Synthetic Scheme
The synthesis commences with the protection of the hydroxyl group of vitamin D2, followed by a series of transformations to construct the A-ring and modify the side chain, culminating in the introduction of the deuterium labels.
Experimental Protocol
The following protocol is a summary of the key steps for the synthesis of 26,27-Hexadeutero Calcitriol from a common intermediate derived from Vitamin D2.[5]
Step 1: Preparation of the Key Intermediate (Side-Chain Precursor)
The synthesis starts from a protected Vitamin D2 derivative, which is converted through several steps, including ozonolysis and Wittig reaction, to a key intermediate ester. This intermediate possesses the A-ring and the upper portion of the side chain, ready for the introduction of the deuterated fragment.
Step 2: Grignard Reaction with Deuterated Reagent
To a solution of the key intermediate ester in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, an excess of freshly prepared trideuteriomethylmagnesium iodide (CD₃MgI) in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection
The crude product from the previous step is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel to afford 26,27-hexadeutero-calcitriol.
Step 4: Photoisomerization
The deprotected product is dissolved in an appropriate solvent mixture (e.g., methylene (B1212753) chloride and methanol) containing a triplet sensitizer (B1316253) (e.g., anthracene). The solution is then irradiated with a high-pressure mercury lamp equipped with a Pyrex filter to induce isomerization of the triene system to the desired (5Z,7E) geometry of Calcitriol-d6. The progress of the isomerization is monitored by HPLC. Upon completion, the solvent is evaporated, and the residue is purified by preparative HPLC to yield pure Calcitriol-d6.
Characterization of Calcitriol-d6
The synthesized Calcitriol-d6 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physical and Chemical Properties
A summary of the key physical and chemical properties of Calcitriol-d6 is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₈D₆O₃ | [2] |
| Molecular Weight | 422.7 g/mol | [2] |
| Monoisotopic Mass | 422.36670574 Da | [6] |
| CAS Number | 78782-99-7 | [2] |
| Appearance | A solid | [2] |
| Solubility | Chloroform, DMSO | [2] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Calcitriol-d6. The absence of signals corresponding to the C26 and C27 methyl protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the successful incorporation of deuterium.
¹H NMR Data for Deuterated Intermediate 27 (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.46 | d | 11.4 | |
| 5.83 | d | 11.4 | |
| 5.00–4.97 | m | ||
| 4.95–4.92 | m | ||
| 4.56–4.51 | m | ||
| 4.24–4.20 | m | ||
| 0.94 | d | 6.4 | 21-CH₃ |
| 0.90 | s | SiC(CH₃)₃ | |
| 0.87 | s | SiC(CH₃)₃ | |
| 0.55 | s | 18-CH₃ | |
| 0.07–0.06 | m | 2Si(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Calcitriol-d6. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can be compared to that of unlabeled Calcitriol to ensure structural integrity.
LC-MS/MS Data
Calcitriol-d6 is frequently used as an internal standard in LC-MS/MS assays for the quantification of Calcitriol.[4] The mass transition monitored for Calcitriol-d6 will be shifted by +6 Da compared to unlabeled Calcitriol. For example, in a UPLC-MS/MS method, the precursor to product ion transition for derivatized Calcitriol was m/z 574.4 > 314.158, while for the derivatized Calcitriol-d6 internal standard, it was m/z 580.4 > 314.136.[4]
Chromatographic Data
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and purity assessment of Calcitriol-d6. A reversed-phase HPLC method is typically employed.
Representative HPLC Conditions for Calcitriol Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm) | [7] |
| Mobile Phase | Gradient elution with water-acetonitrile-methanol | [7] |
| Detection | Diode Array Detector (DAD) | [7] |
| Retention Time | The retention time for Calcitriol-d6 will be very close to that of unlabeled Calcitriol under the same conditions. In one study, the retention time for Calcitriol was approximately 22.88 minutes.[8] |
Visualizations
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction leads to the regulation of gene expression involved in calcium and phosphate (B84403) homeostasis.
Caption: Calcitriol signaling pathway via the nuclear Vitamin D Receptor.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of Calcitriol-d6 involves a series of sequential steps from starting material to the final, well-characterized product.
Caption: Workflow for the synthesis and characterization of Calcitriol-d6.
Conclusion
The synthesis and rigorous characterization of Calcitriol-d6 are crucial for its application as a reliable internal standard in bioanalytical methods. The described synthetic route provides a practical means of obtaining this valuable research tool. The analytical data, though requiring specialized instrumentation, are essential for confirming the identity, purity, and isotopic labeling of the final product, ensuring the accuracy and precision of quantitative studies involving Calcitriol.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Calcitriol-d6 | CAS 78782-99-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. ijbio.com [ijbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcitriol-d6 | C27H44O3 | CID 13019073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
